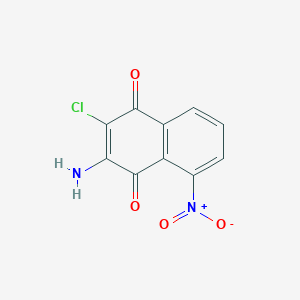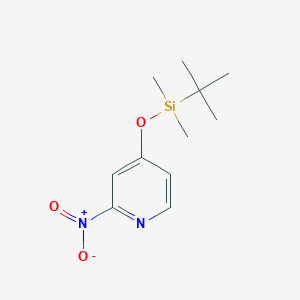
4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 2-position and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and silylation reactions, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The silyl-protected hydroxyl group can be deprotected under acidic or fluoride ion conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or fluoride sources (e.g., tetrabutylammonium fluoride).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-((tert-Butyldimethylsilyl)oxy)-2-aminopyridine.
Substitution: Formation of 4-hydroxy-2-nitropyridine upon deprotection.
Wissenschaftliche Forschungsanwendungen
4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine involves its reactivity due to the presence of the nitro and silyl-protected hydroxyl groups. The nitro group can participate in electron-withdrawing interactions, affecting the electronic properties of the pyridine ring. The silyl group can be selectively removed to reveal the hydroxyl group, enabling further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Similar in having a TBDMS-protected hydroxyl group but differs in the aromatic ring structure.
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the TBDMS protection but has an aldehyde functional group instead of a nitro group.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is unique due to the combination of the nitro group and the silyl-protected hydroxyl group on a pyridine ring. This combination allows for specific reactivity and functionalization that is not possible with other similar compounds .
Eigenschaften
Molekularformel |
C11H18N2O3Si |
|---|---|
Molekulargewicht |
254.36 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(2-nitropyridin-4-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-9-6-7-12-10(8-9)13(14)15/h6-8H,1-5H3 |
InChI-Schlüssel |
CCZIJPOYMWBCJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=NC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




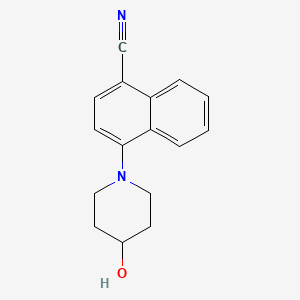

![7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11860683.png)
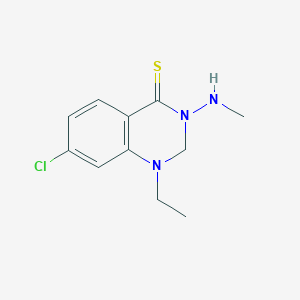
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)

![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)
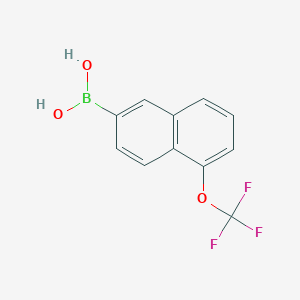
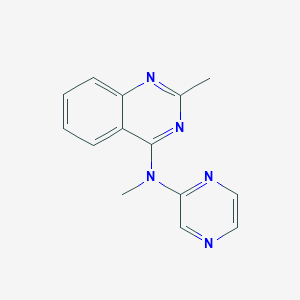
![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)
